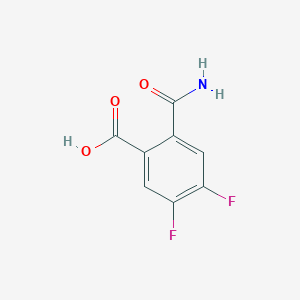

4,5-Difluorophthalamic acid

Description

Properties

IUPAC Name |

2-carbamoyl-4,5-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDVZAMDBUCGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Safe Handling and Application of 4,5-Difluorophthalic Acid in Pharmaceutical Synthesis

Topic: 4,5-Difluorophthalic Acid Safety Data Sheet (SDS) and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Difluorophthalic acid (CAS 18959-31-4) is a critical fluorinated aromatic building block, primarily utilized in the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin precursors) and advanced organic semiconductors .[1][2][3] Its strategic fluorination at the 4 and 5 positions imparts unique electronic properties, enhancing metabolic stability and lipophilicity in bioactive scaffolds.[4]

However, its handling requires rigorous adherence to safety protocols due to its potential for severe respiratory and ocular irritation.[5] This guide synthesizes Material Safety Data Sheet (SDS) parameters with field-proven handling methodologies to ensure personnel safety and experimental integrity.

Chemical Identity & Physicochemical Properties[1][2][3][7][8][9][10]

Understanding the physical constants is the first step in designing a self-validating handling protocol.

Table 1: Physicochemical Specifications

| Parameter | Specification | Notes |

| Chemical Name | 4,5-Difluorophthalic acid | Synonyms: 4,5-Difluorobenzene-1,2-dicarboxylic acid |

| CAS Number | 18959-31-4 | Verified Identifier |

| Molecular Formula | C₈H₄F₂O₄ | MW: 202.11 g/mol |

| Appearance | White to light yellow crystalline powder | Discoloration indicates oxidation or moisture contamination. |

| Melting Point | 161.5 – 162 °C | Sharp melting range is a key purity indicator |

| pKa (Predicted) | ~2.55 | Stronger acid than phthalic acid due to electron-withdrawing fluorine atoms |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Use DMSO for NMR analysis. |

Hazard Identification (GHS Classification)

Per the Globally Harmonized System (GHS), 4,5-Difluorophthalic acid is classified as a Warning level hazard. It is not merely a nuisance dust; it is a chemically reactive irritant.

Primary Hazards:

Critical Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6]

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats. Fluorinated powders can carry significant static charge, leading to aerosolization and potential inhalation exposure.

PPE Selection Matrix

-

Respiratory: If fume hood containment is breached or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .

-

Hand Protection:

-

Standard Handling: Nitrile gloves (minimum thickness 0.11 mm).

-

Solution Handling: Double-gloving is recommended when dissolved in penetrating solvents like DMSO or DMF.

-

-

Eye Protection: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

Experimental Protocol: Self-Validating Synthesis Setup

Context: Charging a reactor for the synthesis of 4,5-difluoroanthranilic acid (a quinolone precursor). Objective: safely transfer the solid acid into a reaction vessel while validating the absence of moisture and preventing runaway exotherms.

Workflow Diagram: Reactor Charging

Figure 1: Logic flow for safely charging 4,5-difluoro phthalic acid into a reaction vessel, emphasizing thermal monitoring checkpoints.

Step-by-Step Methodology

-

Pre-Validation (Visual): Inspect the source container. The material must be free-flowing and white/off-white. Clumping indicates moisture absorption (hydrolysis risk), which can alter stoichiometry in sensitive nitration or esterification reactions .

-

Solvent Prep: If dissolving in acidic media (common for nitration), pre-cool the solvent to <10°C.

-

Portion-wise Addition: Add the solid in small aliquots (e.g., 10% of total mass every 5 minutes).

-

Self-Validating Check (Thermal): Monitor the internal temperature probe.

-

Pass Criteria: Temperature rise < 2°C per addition.

-

Fail Criteria: Rapid spike (>5°C). Action: Stop addition immediately. The fluorine substituents withdraw electrons, making the ring less susceptible to electrophilic attack than non-fluorinated analogs, but heat of solution in strong acids can still be significant.

-

-

Inerting: Once dissolved, blanket the vessel with Nitrogen or Argon to prevent atmospheric moisture ingress.

Emergency Response Protocols

In the event of exposure or release, immediate action is required to mitigate the acidic and irritant nature of the compound.

Workflow Diagram: Spill Response Decision Tree

Figure 2: Decision matrix for responding to laboratory spills, prioritizing dust suppression and neutralization.

Specific First Aid Measures

-

Eye Contact: Immediately flush with water for at least 15 minutes , lifting upper and lower eyelids. The acidic nature can cause corneal opacity if not treated instantly. Consult an ophthalmologist.

-

Skin Contact: Wash with 5% Sodium Bicarbonate solution (if available) or copious soap and water. Remove contaminated clothing to prevent prolonged contact burns.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.

Disposal Considerations

Do not dispose of via sink or general trash. 4,5-Difluorophthalic acid is a halogenated organic compound.[5][6][7][8] Improper disposal can lead to the formation of toxic fluorinated byproducts in the environment.

-

Protocol: Dissolve the material in a combustible solvent (e.g., acetone or ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber. The scrubber is essential to neutralize hydrogen fluoride (HF) gas generated during combustion .

-

Container: Dispose of the container as hazardous waste, as residual dust remains active.

References

-

Capot Chemical. (2023).[9][10] Material Safety Data Sheet: 4,5-Difluorophthalic acid. Capot Chemical Co., Ltd. [Link]

Sources

- 1. 4,5-Difluorophthalic acid | 18959-31-4 [amp.chemicalbook.com]

- 2. 4,5-Difluorophthalic acid CAS#: 18959-31-4 [amp.chemicalbook.com]

- 3. 4,5-Difluorophthalic Acid | 18959-31-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

- 5. fishersci.ca [fishersci.ca]

- 6. synquestlabs.com [synquestlabs.com]

- 7. capotchem.cn [capotchem.cn]

- 8. 18959-30-3 | 4,5-Difluorophthalic Anhydride - AiFChem [aifchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jelsciences.com [jelsciences.com]

A Comprehensive Spectroscopic Guide to 4,5-Difluorophthalic Acid: Elucidating Structure and Purity for Researchers and Drug Development Professionals

Introduction: The Significance of 4,5-Difluorophthalic Acid in Modern Chemistry

4,5-Difluorophthalic acid is a fluorinated aromatic dicarboxylic acid that has garnered significant attention as a versatile building block in medicinal chemistry and materials science.[1] Its strategic fluorine substitution profoundly influences its electronic properties, acidity, and intermolecular interactions, making it a valuable precursor in the synthesis of advanced pharmaceuticals, particularly quinolone antibacterial agents.[1] The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 4,5-Difluorophthalic acid, ensuring its identity and purity for research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

NMR spectroscopy is the cornerstone for the structural elucidation of 4,5-Difluorophthalic acid, providing unambiguous information about the carbon-hydrogen framework and the fluorine substituents. Due to the molecule's C2v symmetry, the NMR spectra are simplified, offering clear and interpretable data.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of 4,5-Difluorophthalic acid is characterized by its simplicity. The two aromatic protons at the C3 and C6 positions are chemically and magnetically equivalent, resulting in a single resonance.

Expected ¹H NMR Data:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.9-8.2 ppm | Singlet (s) | 2H | Ar-H |

Note: The exact chemical shift can vary depending on the solvent and concentration.

The downfield chemical shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the two carboxylic acid groups and the two fluorine atoms. The absence of coupling confirms the symmetrical substitution pattern of the benzene ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 4,5-Difluorophthalic acid is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) | Assignment | Key Features |

| ~165-170 ppm | C=O | Carbonyl carbon of the carboxylic acid. |

| ~150-155 ppm (d) | C-F | Aromatic carbon directly bonded to fluorine, shows a large one-bond C-F coupling. |

| ~125-130 ppm | C-COOH | Aromatic carbon attached to the carboxylic acid group. |

| ~120-125 ppm | C-H | Aromatic carbon bonded to hydrogen. |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

The chemical shifts are influenced by the electronegativity of the substituents. The carbons attached to the highly electronegative fluorine atoms (C-F) are significantly deshielded and appear at a lower field. Furthermore, the direct coupling between the ¹³C and ¹⁹F nuclei provides definitive evidence for the C-F bonds.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive and powerful technique for the direct detection and characterization of fluorinated compounds. For 4,5-Difluorophthalic acid, the two fluorine atoms are equivalent, leading to a single resonance in the ¹⁹F NMR spectrum.

Expected ¹⁹F NMR Data:

| Chemical Shift (δ) | Multiplicity | Assignment |

| -110 to -115 ppm | Singlet (s) | Ar-F |

The chemical shift is characteristic of aryl fluorides and is sensitive to the electronic environment. The singlet multiplicity confirms the chemical equivalence of the two fluorine atoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra of 4,5-Difluorophthalic acid is crucial for accurate structural analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4,5-Difluorophthalic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid overlapping solvent signals with analyte resonances.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A longer acquisition time and a larger number of scans are required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integrate the peaks and analyze the chemical shifts and coupling patterns.

-

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The IR spectrum of 4,5-Difluorophthalic acid is dominated by absorptions from the carboxylic acid and the fluorinated aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 1710-1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic ring) |

| 1300-1200 | Strong | C-O stretch (Carboxylic acid) |

| 1250-1100 | Strong | C-F stretch |

| 950-850 | Medium | O-H bend (out-of-plane) |

The broad O-H stretching band is a characteristic feature of hydrogen-bonded carboxylic acids. The strong carbonyl absorption confirms the presence of the acid functionality. The C-F stretching vibrations typically appear as strong bands in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid samples.

Step-by-Step Methodology:

-

Background Collection: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the powdered 4,5-Difluorophthalic acid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is automatically ratioed against the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: FT-IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 202.01 | Molecular ion [M]⁺, corresponding to the exact mass of C₈H₄F₂O₄. |

| 185 | Loss of a hydroxyl radical (•OH) from the molecular ion. |

| 157 | Loss of a carboxyl group (•COOH) from the molecular ion. |

| 139 | Loss of both a hydroxyl radical and a molecule of carbon monoxide (CO). |

The fragmentation of phthalic acid derivatives is often characterized by the loss of water, hydroxyl radicals, and carboxyl groups. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.[1]

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for the analysis of relatively volatile and thermally stable small molecules.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Caption: Mass Spectrometry Experimental Workflow.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic analysis of 4,5-Difluorophthalic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and drug development professionals, a thorough understanding and application of these analytical methods are paramount to ensure the quality and integrity of this critical synthetic building block, ultimately contributing to the successful development of novel chemical entities.

References

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4,5-Difluorophthalic Acid

Abstract

This document provides a detailed protocol for the synthesis of 4,5-difluorophthalic acid, a crucial fluorinated building block in medicinal chemistry and materials science. The synthesis commences with 4,5-dichlorophthalic anhydride and proceeds through a two-step sequence involving a high-temperature halogen exchange (Halex) reaction followed by hydrolysis. This guide is designed to offer researchers a robust and reproducible methodology, complete with mechanistic insights, safety protocols, and characterization data. The strategic incorporation of fluorine atoms into aromatic systems can significantly modulate the physicochemical and pharmacokinetic properties of molecules, making this synthetic route highly relevant for drug discovery and the development of advanced materials like fluorinated metal-organic frameworks (F-MOFs).[1][2][3][4]

Introduction: The Significance of Fluorinated Phthalic Acids

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries.[3] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—allow for the fine-tuning of a molecule's steric and electronic profile. This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[1][2]

4,5-Difluorophthalic acid, in particular, serves as a key synthetic intermediate for advanced quinolone antibacterial agents and other high-value fluorinated compounds.[1] Its synthesis from the readily available 4,5-dichlorophthalic anhydride presents an efficient route to this valuable building block. This application note details a field-proven protocol for this transformation, emphasizing the critical parameters that ensure a successful and high-yielding synthesis.

Reaction Pathway and Mechanistic Rationale

The conversion of 4,5-dichlorophthalic anhydride to 4,5-difluorophthalic acid is achieved in two principal stages:

-

Halogen Exchange (Halex) Reaction: Substitution of chlorine atoms with fluorine on the aromatic ring.

-

Hydrolysis: Opening of the cyclic anhydride to yield the dicarboxylic acid.

Workflow Overview

Caption: Overall synthetic workflow from the starting material to the final product.

Mechanism of the Halex Reaction: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the Halex reaction, a specific type of nucleophilic aromatic substitution (SNAr).[5][6] The reaction's success hinges on the electronic properties of the substrate and the reaction conditions.

-

Activation: The aromatic ring of 4,5-dichlorophthalic anhydride is rendered electron-deficient by the two strongly electron-withdrawing carbonyl groups of the anhydride moiety. This activation is crucial for making the ring susceptible to nucleophilic attack.[1][3]

-

Nucleophilic Attack: The fluoride ion (F⁻), provided by potassium fluoride, acts as the nucleophile. It attacks one of the carbon atoms bearing a chlorine atom. This step is typically the rate-determining step.

-

Formation of Meisenheimer Complex: The attack by the fluoride ion disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The electron-withdrawing anhydride group helps to stabilize this intermediate by delocalizing the negative charge.

-

Elimination and Re-aromatization: In the final step, the chloride ion, an excellent leaving group, is expelled from the complex. This restores the aromaticity of the ring, resulting in the formation of the fluorinated product. The process is then repeated for the second chlorine atom.

Sources

- 1. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 6. chemtube3d.com [chemtube3d.com]

Application Notes & Protocols: Leveraging 4,5-Difluorophthalic Acid in the Synthesis of Advanced Metal-Organic Frameworks

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4,5-difluorophthalic acid as a strategic building block in the synthesis of metal-organic frameworks (MOFs). This document outlines the theoretical advantages of employing this fluorinated linker, proposes detailed synthesis protocols, discusses essential characterization techniques, and explores potential applications, particularly in catalysis and drug delivery.

Introduction: The Strategic Advantage of Fluorination in MOF Chemistry

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The ability to tune their structure and function by judicious selection of these components has positioned MOFs at the forefront of materials science. The incorporation of fluorine atoms into the organic linkers offers a powerful strategy to modulate the physicochemical properties of the resulting frameworks.

4,5-Difluorophthalic acid is a particularly interesting building block for the synthesis of fluorinated MOFs (F-MOFs). The presence of two fluorine atoms on the aromatic backbone can introduce strong electronic effects and alter the polarity of the ligand.[1] This can lead to F-MOFs with unique properties, such as enhanced hydrophobicity, improved thermal and chemical stability, and modified catalytic activity. These characteristics are highly desirable for a range of applications, from gas storage and separation to advanced drug delivery systems.

Proposed Methodologies for the Synthesis of MOFs with 4,5-Difluorophthalic Acid

While specific literature on the synthesis of MOFs using 4,5-difluorophthalic acid is not abundant, established solvothermal and hydrothermal methods for analogous dicarboxylic acid linkers can be adapted. The following are proposed, unvalidated protocols that serve as a starting point for experimental exploration.

Proposed Solvothermal Synthesis of a Zinc-based MOF

This protocol is adapted from the synthesis of MOF-5, which utilizes terephthalic acid.[2]

Materials:

-

4,5-Difluorophthalic acid

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

Procedure:

-

In a 20 mL scintillation vial, dissolve 4,5-difluorophthalic acid (e.g., 0.1 mmol) in 10 mL of DMF.

-

In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.3 mmol) in 10 mL of DMF.

-

Combine the two solutions in the first vial.

-

Cap the vial tightly and place it in a programmable oven.

-

Heat the mixture to 105°C at a rate of 2°C/min and hold for 20 hours.

-

Cool the oven to room temperature at a rate of 2°C/min.

-

Colorless crystals should be observable. Decant the mother liquor.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with chloroform (3 x 5 mL).

-

Activate the MOF by heating under vacuum at 120°C for 12 hours to remove residual solvent.

Causality of Experimental Choices:

-

DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is effective at dissolving both the organic linker and the metal salt, facilitating the reaction.

-

Excess Metal Salt: A molar excess of the metal salt can influence the coordination environment and promote the formation of the desired secondary building units (SBUs).

-

Controlled Heating and Cooling: Slow heating and cooling rates can promote the growth of larger, more well-defined crystals.

-

Solvent Exchange and Activation: Washing with a lower-boiling point solvent like chloroform before vacuum heating helps in the complete removal of DMF from the pores of the MOF, which is crucial for accessing the full porosity of the material.

Proposed Hydrothermal Synthesis of a Lanthanide-based MOF

Lanthanide MOFs often exhibit interesting luminescent and magnetic properties.[3]

Materials:

-

4,5-Difluorophthalic acid

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

In a 23 mL Teflon-lined stainless steel autoclave, combine 4,5-difluorophthalic acid (e.g., 0.1 mmol) and lanthanum(III) nitrate hexahydrate (e.g., 0.1 mmol).

-

Add a solvent mixture of deionized water and ethanol (e.g., 10 mL, 1:1 v/v).

-

Seal the autoclave and place it in an oven.

-

Heat to 150°C for 48 hours.

-

Allow the autoclave to cool naturally to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash with deionized water (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

Dry the product in air.

Causality of Experimental Choices:

-

Hydrothermal Conditions: The use of water as a solvent under elevated temperature and pressure can facilitate the deprotonation of the carboxylic acid and promote the formation of dense, stable MOF structures.

-

Ethanol as Co-solvent: Ethanol can help to solubilize the organic linker and modify the polarity of the reaction medium, potentially influencing the final crystal structure.

-

Autoclave: A Teflon-lined autoclave is necessary to withstand the high temperatures and pressures of the hydrothermal reaction.

Characterization of MOFs Derived from 4,5-Difluorophthalic Acid

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new material.

| Technique | Purpose | Expected Results for a 4,5-Difluorophthalic Acid-based MOF |

| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity, phase purity, and crystal structure of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a crystalline material. The peak positions can be used to solve the crystal structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the 4,5-difluorophthalic acid linker to the metal centers. | Disappearance of the broad O-H stretch from the carboxylic acid groups and the appearance of new symmetric and asymmetric COO⁻ stretching bands, indicating coordination. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the stable, unsolvated framework, and finally, a sharp weight loss at higher temperatures corresponding to framework decomposition. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the MOF crystals. | Images revealing the crystal habit (e.g., cubic, rod-shaped) and size distribution of the synthesized MOF particles. |

| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. From this data, the specific surface area and pore volume can be calculated. |

Potential Applications in Drug Development and Catalysis

The unique properties of MOFs derived from 4,5-difluorophthalic acid make them promising candidates for various applications.

Drug Delivery

MOFs are being extensively investigated as carriers for therapeutic agents.[4] The fluorinated nature of a MOF synthesized from 4,5-difluorophthalic acid could offer several advantages:

-

Hydrophobicity: Increased hydrophobicity of the pore environment could be beneficial for the encapsulation and controlled release of hydrophobic drugs.

-

Modified Drug-Framework Interactions: The fluorine atoms can participate in specific interactions (e.g., hydrogen bonding, dipole-dipole) with drug molecules, potentially leading to higher drug loading capacities and more tunable release kinetics.

-

Biocompatibility: While the biocompatibility would need to be rigorously tested, the use of biologically relevant metals (e.g., zinc) could lead to materials with low toxicity.[5]

Catalysis

MOFs can act as heterogeneous catalysts due to the presence of catalytically active metal sites and the potential for functionalizing the organic linkers. A MOF based on 4,5-difluorophthalic acid could exhibit unique catalytic properties:

-

Lewis Acidity: The electron-withdrawing fluorine atoms can enhance the Lewis acidity of the metal centers, potentially boosting their catalytic activity in reactions such as cycloadditions and esterifications.[6]

-

Substrate Selectivity: The specific pore size and chemical environment of the MOF can lead to shape- and size-selective catalysis.

Visualizations

Proposed Solvothermal Synthesis Workflow

Caption: Proposed solvothermal synthesis workflow for a zinc-based MOF.

General MOF Structure

Caption: Conceptual diagram of a MOF structure with metal clusters and organic linkers.

Conclusion

4,5-Difluorophthalic acid presents a compelling opportunity for the design and synthesis of novel fluorinated MOFs with tailored properties. While specific experimental protocols are yet to be widely reported, the foundational knowledge of MOF chemistry provides a clear roadmap for their development. The proposed synthesis and characterization workflows in these application notes are intended to empower researchers to explore this promising area. The potential for creating advanced materials for drug delivery, catalysis, and other applications underscores the importance of continued investigation into MOFs derived from 4,5-difluorophthalic acid.

References

-

Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. [Link]

-

A Series of Lanthanide-Based Metal-Organic Frameworks Derived from Furan-2,5-dicarboxylate and Glutarate: Structure-Corroborated Density Functional Theory Study, Magnetocaloric Effect, Slow Relaxation of Magnetization, and Luminescent Properties. [Link]

-

Metal-Organic Frameworks (MOFs) in Drug Delivery. [Link]

-

Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]

-

The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. [Link]

Sources

- 1. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Series of Lanthanide-Based Metal-Organic Frameworks Derived from Furan-2,5-dicarboxylate and Glutarate: Structure-Corroborated Density Functional Theory Study, Magnetocaloric Effect, Slow Relaxation of Magnetization, and Luminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lanthanide-Directed Assembly of Interfacial Coordination Architectures-From Complex Networks to Functional Nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Fluorinated Polyimide Synthesis using 4,5-Difluorophthalic Anhydride

Strategic Rationale: The Fluorine Advantage

In the landscape of high-performance polymers, 4,5-difluorophthalic acid (specifically its dehydrated form, 4,5-difluorophthalic anhydride [DFPA] ) represents a critical monomer for next-generation electronics and optoelectronics. While standard polyimides (like Kapton® PMDA-ODA) offer excellent thermal stability, they suffer from high dielectric constants and strong coloration due to Charge Transfer Complexes (CTC).[1]

The strategic incorporation of fluorine atoms at the 4- and 5-positions of the phthalimide unit provides three distinct advantages:

-

Low Dielectric Constant (Low-k): Fluorine's high electronegativity and low polarizability significantly reduce the material's dielectric constant, essential for reducing signal delay in high-speed microchips.

-

Optical Transparency: The bulky, electronegative fluorine atoms disrupt the packing of polymer chains and reduce intermolecular CTC formation, rendering the films colorless and transparent (unlike the characteristic yellow/orange of standard polyimides).

-

Solubility & Processability: The disruption of chain packing improves solubility in organic solvents (NMP, DMAc), allowing for solution-casting at lower temperatures compared to traditional precursors.

Monomer Activation: Dehydration Protocol

Critical Insight: 4,5-Difluorophthalic acid cannot be used directly in polycondensation; it releases water that hydrolyzes the forming polymer chain, terminating molecular weight growth. It must be converted to the anhydride form (DFPA) prior to polymerization.

Protocol A: Synthesis of 4,5-Difluorophthalic Anhydride (DFPA)

Objective: Convert the dicarboxylic acid to the reactive anhydride monomer.

Reagents:

-

4,5-Difluorophthalic acid (Start Material)[2]

-

Acetic Anhydride (Dehydrating agent & Solvent)

-

Toluene (Recrystallization solvent)

Step-by-Step Methodology:

-

Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 28.2 g (140 mmol) of 4,5-difluorophthalic acid in 90 mL of acetic anhydride.

-

Reflux: Heat the mixture to reflux (approx. 140°C) under a dry nitrogen atmosphere. Maintain reflux for 2-3 hours . The solution should become clear as the acid converts to the anhydride.

-

Isolation: Remove the excess acetic anhydride/acetic acid byproduct via rotary evaporation under reduced pressure.

-

Purification: Recrystallize the crude solid from dry toluene or sublimate under vacuum to ensure monomer purity >99.5%. (Purity is critical for high molecular weight).

-

Validation: Confirm structure via FTIR (Anhydride doublets at ~1850 and 1780 cm⁻¹) and melting point check.

Polymerization Workflow: Two-Step Synthesis

Core Directive: The synthesis follows the classic two-step route: formation of soluble Polyamic Acid (PAA) followed by cyclodehydration to Polyimide (PI).

Protocol B: Synthesis of Fluorinated Polyimide (DFPA-ODA)

Target Polymer: Poly(4,5-difluorophthalimide)

Reagents:

-

Monomer A: 4,5-Difluorophthalic anhydride (DFPA) - Dried at 120°C vacuum for 4h.

-

Monomer B: 4,4'-Oxydianiline (ODA) - Recrystallized and dried.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) - Anhydrous (<50 ppm water).

Step 1: Polyamic Acid (PAA) Formation [3]

-

Apparatus Setup: Flame-dry a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.

-

Diamine Dissolution: Charge 2.002 g (10 mmol) of ODA into the flask. Add 18 mL of anhydrous NMP. Stir at room temperature until fully dissolved.

-

Monomer Addition (The Critical Step): Cool the solution to 0–5°C using an ice bath (exothermic reaction control). Add 1.841 g (10 mmol) of DFPA in portions over 30 minutes.

-

Expert Note: Equimolar stoichiometry (1:1) is non-negotiable for high molecular weight.

-

-

Equilibration: Remove the ice bath and allow the viscous solution to stir at room temperature for 12–24 hours . The solution should be clear and highly viscous (honey-like).

Step 2: Thermal Imidization (Film Casting)

-

Casting: Pour the PAA solution onto a clean, dry glass plate. Spread to uniform thickness using a doctor blade (e.g., 300 µm wet thickness).

-

Stepwise Heating (Ramp Profile): Place in a vacuum oven or forced-air oven with the following profile to prevent solvent bubbling and ensure ring closure:

-

80°C for 1 hour (Solvent removal)

-

150°C for 1 hour (Pre-imidization)

-

200°C for 1 hour (Imidization)

-

250°C for 1 hour (Final Cure)

-

300°C for 30 mins (Annealing)

-

-

Release: Allow the film to cool slowly to room temperature. Soak in water if necessary to peel the film from the glass.

Visualization of Synthesis Workflow

Figure 1: Complete synthetic pathway from acid precursor to final polyimide film.

Characterization & Validation

To confirm successful synthesis and imidization, the following analytical checkpoints are required:

| Technique | Observation | Interpretation |

| FTIR Spectroscopy | Disappearance: Broad -OH (2500-3500 cm⁻¹) and Amide C=O (1660 cm⁻¹). Appearance: Imide C=O (1780, 1720 cm⁻¹) and C-N (1380 cm⁻¹). | Confirms conversion of Polyamic Acid to Polyimide (Ring Closure). |

| Viscometry | Inherent Viscosity ( | Indicates sufficient molecular weight for mechanical film integrity. |

| TGA (Thermal) | Confirms thermal stability typical of aromatic polyimides. | |

| UV-Vis | Cut-off wavelength ( | Validates the "Fluorine Effect" (reduced CTC / improved transparency). |

Expert Insight: Advanced Functionalization

The "Trojan Horse" Strategy:

Beyond direct polymerization, 4,5-difluorophthalic anhydride serves as a reactive scaffold. The fluorine atoms at the 4,5-positions are highly susceptible to Nucleophilic Aromatic Substitution (

-

Pre-Polymerization Modification: React DFPA with phenols or thiols before polymerization to create complex, bulky monomers that further increase free volume.

-

Post-Polymerization Modification: In the polyimide state, the fluorine atoms can sometimes be displaced by nucleophiles to graft functional groups (e.g., sulfonates for proton exchange membranes) without breaking the polymer backbone.

References

-

Monomer Synthesis: "Synthesis of 4,5-Difluorophthalic Anhydride." PrepChem. Available at: [Link]

-

Polyimide Properties: "Comparison of the properties of polyimides derived from various dianhydride and diamine monomers." RSC Advances. Available at: [Link]

-

Fluorinated Polyimides: "Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride." Sains Malaysiana. Available at: [Link][4]

Sources

Introduction: The Significance of 4,5-Difluorophthalic Acid and Its Esters

An In-Depth Guide to the Esterification of 4,5-Difluorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

4,5-Difluorophthalic acid is a critical fluorinated aromatic building block in the fields of medicinal chemistry and materials science.[1] The strategic placement of two fluorine atoms on the benzene ring imparts unique electronic properties and modulates the molecule's polarity.[1] These characteristics are highly sought after for designing molecules with enhanced biological interactions, such as improved binding affinity or metabolic stability in drug candidates.[1]

The conversion of 4,5-difluorophthalic acid to its corresponding esters is a fundamental transformation that unlocks its potential for further synthetic applications. Esterification protects the reactive carboxylic acid groups, increases solubility in organic solvents, and provides a versatile handle for subsequent reactions, such as amide bond formation or cross-coupling reactions. This guide provides a detailed overview of the primary methods for esterifying this important diacid, offering insights into the causality behind procedural choices and providing robust protocols for practical application.

Method 1: Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Fischer-Speier esterification is the quintessential method for producing esters from carboxylic acids and alcohols under acidic catalysis.[2][3] It is a reversible equilibrium reaction, and successful execution hinges on manipulating reaction conditions to drive the equilibrium towards the product side.[2][4][5]

Causality and Mechanism

The reaction mechanism involves several key, reversible steps.[2] First, an acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[2][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4] A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water).[2] Finally, the elimination of water and deprotonation of the new carbonyl oxygen yield the ester and regenerate the acid catalyst.[2]

To achieve high yields, the reaction is typically driven forward by either using a large excess of the alcohol (which also often serves as the solvent) or by actively removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[2][6]

Application to 4,5-Difluorophthalic Acid

The electron-withdrawing nature of the fluorine atoms can slightly decrease the nucleophilicity of the carbonyl oxygen, but the reaction proceeds effectively under standard conditions. Studies on other fluorinated aromatic carboxylic acids have demonstrated successful esterification, sometimes employing heterogeneous catalysts which can simplify product purification.[7][8]

Detailed Protocol: Synthesis of Diethyl 4,5-Difluorophthalate

Materials and Equipment:

-

4,5-Difluorophthalic acid

-

Absolute Ethanol (used in large excess as the solvent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-difluorophthalic acid (e.g., 10.0 g).

-

Reagent Addition: Add absolute ethanol (100 mL). The acid may not fully dissolve initially.

-

Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the suspension. The addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle. Continue refluxing for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Washing: Wash the organic layer with water (50 mL) and then with brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude diethyl 4,5-difluorophthalate. The product can be further purified by vacuum distillation or column chromatography if necessary.

Workflow and Mechanism Diagrams

Caption: Fischer Esterification Workflow.

Advantages vs. Disadvantages

| Feature | Assessment |

| Cost | Highly cost-effective due to inexpensive reagents (alcohols, mineral acids). |

| Scalability | Easily scalable for industrial production. |

| Conditions | Requires harsh acidic conditions and elevated temperatures, which can be detrimental to sensitive functional groups.[9] |

| Equilibrium | Being an equilibrium reaction, it may not proceed to completion without specific measures (excess reagent, water removal).[2][4][5] |

| Scope | Best suited for simple primary and secondary alcohols.[9] |

Method 2: Alkylation with Diazomethane: A High-Yield but Hazardous Route

Diazomethane is a highly reactive reagent that provides a rapid and quantitative method for converting carboxylic acids into their corresponding methyl esters under very mild conditions.[10][11]

Causality and Mechanism

The reaction is a two-step process.[11] The acidic proton of the carboxylic acid is first transferred to the diazomethane molecule, which acts as a base.[12] This creates a carboxylate anion and a highly unstable methyldiazonium cation.[12] The carboxylate then acts as a nucleophile in a subsequent SN2 reaction, attacking the methyl group of the diazonium ion.[12] The driving force for this second step is the irreversible loss of an excellent leaving group: nitrogen gas (N₂).[10]

Critical Safety Considerations

WARNING: Diazomethane is extremely toxic, carcinogenic, and a potent explosive in gaseous or concentrated form.[11][12][13][14][15] It can detonate upon contact with sharp surfaces (scratched glassware), certain metal ions, or when exposed to heat or strong light.[12][13]

-

ALWAYS work in a certified chemical fume hood with a blast shield.

-

ALWAYS use specialized, flame-polished glassware with no ground-glass joints.[12][13]

-

ALWAYS handle as a dilute solution in ether.

-

This procedure should ONLY be performed by highly trained personnel with prior experience.

Safer Alternatives

-

Trimethylsilyldiazomethane (TMS-diazomethane): A commercially available and more stable liquid reagent that serves as a safer substitute for many of diazomethane's applications.[9][11]

-

Imidazotetrazines (e.g., Temozolomide): These are weighable, non-explosive solids that can generate the reactive diazonium species in situ, offering a much safer alternative for esterification.[16]

Detailed Protocol: Synthesis of Dimethyl 4,5-Difluorophthalate

Procedure:

-

Preparation: In a fume hood behind a blast shield, dissolve 4,5-difluorophthalic acid (e.g., 1.0 g) in a suitable solvent like methanol/diethyl ether (20 mL) in a flame-polished Erlenmeyer flask. Cool the solution to 0°C in an ice bath.

-

Reaction: While stirring, add a freshly prepared ethereal solution of diazomethane dropwise. Nitrogen gas will evolve. Continue addition until a faint yellow color from the excess diazomethane persists.

-

Quenching: Cautiously add a few drops of glacial acetic acid to quench the excess diazomethane until the yellow color disappears.

-

Isolation: Remove the solvents under reduced pressure (using a rotary evaporator with a cold trap and appropriate venting). The resulting dimethyl 4,5-difluorophthalate is often of high purity and may not require further purification.

Workflow Diagram

Caption: Diazomethane Esterification Workflow.

Advantages vs. Disadvantages

| Feature | Assessment |

| Yield | Typically quantitative or near-quantitative. |

| Conditions | Extremely mild (room temperature or below), tolerant of many functional groups. |

| Byproducts | The only byproduct is nitrogen gas, simplifying work-up.[17] |

| Safety | EXTREMELY HAZARDOUS. The toxicity and explosive nature of diazomethane are major deterrents to its use, especially on a large scale.[11][12][13][14][15] |

| Scope | Primarily limited to the synthesis of methyl esters. |

Method 3: Alkylation via Carboxylate Salt Formation

This method offers a versatile and safer alternative to both Fischer esterification and the use of diazomethane. It involves a two-step process: deprotonation of the carboxylic acid to form a nucleophilic carboxylate salt, followed by an SN2 reaction with an alkylating agent, typically an alkyl halide.[18]

Causality and Mechanism

The first step is a simple acid-base reaction where a suitable base removes the acidic protons from both carboxylic acid groups of 4,5-difluorophthalic acid, generating a dicarboxylate anion. The choice of base is critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used in a polar aprotic solvent like DMF or acetone. The resulting carboxylate is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 displacement, forming the ester and a halide salt byproduct.

Detailed Protocol: Synthesis of Dibutyl 4,5-Difluorophthalate

Materials and Equipment:

-

4,5-Difluorophthalic acid

-

Potassium Carbonate (K₂CO₃), finely powdered and dried

-

1-Bromobutane (n-Butyl bromide)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for heating and stirring

Procedure:

-

Setup: To a round-bottom flask, add 4,5-difluorophthalic acid (e.g., 5.0 g), finely powdered potassium carbonate (2.5 equivalents), and DMF (50 mL).

-

Salt Formation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the dicarboxylate salt.

-

Alkylation: Add 1-bromobutane (2.2 equivalents) to the mixture.

-

Heating: Heat the reaction mixture to 60-70°C and stir for 6-18 hours. Monitor the reaction's progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL) to remove DMF and inorganic salts.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Diagram

Caption: Alkyl Halide Esterification Workflow.

Advantages vs. Disadvantages

| Feature | Assessment |

| Versatility | Excellent versatility; a wide range of esters (methyl, ethyl, butyl, benzyl, etc.) can be synthesized by choosing the appropriate alkyl halide.[9] |

| Conditions | Avoids strongly acidic conditions, making it suitable for acid-sensitive substrates. |

| Reagents | Alkylating agents can be toxic or lachrymatory and must be handled with care. |

| Side Reactions | Potential for O- vs. C-alkylation is minimal for carboxylates, but other nucleophilic sites in a complex molecule could be alkylated.[9] |

| Work-up | Typically requires an extractive work-up and chromatographic purification to remove the base, salts, and any unreacted starting materials. |

Summary and Method Selection

The choice of esterification method for 4,5-difluorophthalic acid depends on the specific requirements of the synthesis, including the desired ester, the scale of the reaction, the presence of other functional groups, and, most importantly, the safety infrastructure available.

| Method | Key Reagents | Conditions | Scope | Key Advantage | Critical Disadvantage |

| Fischer-Speier | Alcohol, H₂SO₄/p-TsOH | Reflux (High Temp) | Simple Alcohols | Low cost, highly scalable | Reversible, harsh acidic conditions |

| Diazomethane | Diazomethane (in ether) | 0°C to RT (Mild) | Methyl Esters Only | High yield, very fast, clean | EXTREMELY TOXIC & EXPLOSIVE |

| Alkyl Halide | Alkyl Halide, K₂CO₃/Base | RT to Moderate Heat | Broad (versatile) | High versatility, avoids acid | Requires stoichiometric base, purification needed |

For large-scale synthesis of simple methyl or ethyl esters where cost is a primary driver, Fischer-Speier esterification is the method of choice. For creating diverse libraries of different esters (propyl, butyl, benzyl, etc.) or for substrates that are sensitive to strong acid, the alkylation with alkyl halides is superior. The diazomethane method should be reserved for small-scale, rapid methyl ester synthesis where the highest possible yield is required and only when stringent, specialized safety protocols can be rigorously implemented. For methylation, the use of safer alternatives like TMS-diazomethane or imidazotetrazines is strongly encouraged.

References

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]

- Esterification of 2,5-furan-dicarboxylic acid.

-

Matsumoto, K., et al. (2014). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Journal of Oleo Science, 63(5), 539-44. [Link]

-

Diazomethane (CH2N2). Master Organic Chemistry. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

-

Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. [Link]

-

ESTERIFICATION - alcohols and carboxylic acids. Chemguide. [Link]

-

Diazomethane. Division of Research Safety - University of Illinois. [Link]

-

A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. ResearchGate. [Link]

-

Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]

-

Diazomethane and alternatives. Reddit. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. [Link]

-

Synthesis of 4,5-Difluorophthalic Anhydride (5). PrepChem.com. [Link]

-

Diazomethane. Wikipedia. [Link]

-

Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC - NIH. [Link]

-

Carboxylic Acids to Methylesters: Alkylation using Diazomethane. JoVE. [Link]

-

Diazomethane. Organic Syntheses Procedure. [Link]

-

A closed cycle for esterifying aromatic hydrocarbons with CO2 and alcohol. Stanford University. [Link]

-

4,5-Difluorophthalic Anhydride. PubChem. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

-

Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]

-

Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group. [Link]

-

Fischer esterification reaction of benzoic acid and polyhydric alcohols... ResearchGate. [Link]

-

Reaction of carboxylic acid with diazomethane. YouTube. [Link]

Sources

- 1. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jove.com [jove.com]

- 13. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. Diazomethane - Wikipedia [en.wikipedia.org]

- 15. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 16. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 18. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

preparation of 4,5-difluorophthalic anhydride from 4,5-Difluorophthalic acid

High-Purity Synthesis via Chemical Dehydration

Executive Summary & Strategic Analysis

4,5-Difluorophthalic anhydride (CAS: 18959-30-3) is a critical electrophilic building block used in the synthesis of fluorinated polyimides, high-performance optoelectronic materials (OLEDs), and fluoro-quinolone antibiotic scaffolds.

The synthesis relies on the dehydration of 4,5-difluorophthalic acid. While thermal dehydration (sublimation) is possible, it often yields inconsistent crystal sizes and risks decarboxylation due to the electron-withdrawing nature of the fluorine substituents. Chemical dehydration using acetic anhydride (

Key Technical advantages of this protocol:

-

Mild Conditions: Reflux temperature (

) prevents thermal degradation associated with direct sublimation ( -

Self-Purifying: The reaction solvent (

) also acts as a scavenger for water, driving the equilibrium forward. -

Scalability: The liquid-phase reaction is easily scalable from gram to kilogram quantities.

Reaction Mechanism & Pathway[1][2]

The transformation proceeds via a nucleophilic acyl substitution followed by elimination. The acetic anhydride acts as both the solvent and the dehydrating agent.

Figure 1: Reaction pathway for the dehydration of 4,5-difluorophthalic acid.

Experimental Protocol

Materials & Equipment

-

Precursor: 4,5-Difluorophthalic acid (Purity

). -

Reagent: Acetic anhydride (ACS Reagent grade,

). -

Solvent (Purification): Toluene (Anhydrous) or Hexane/Benzene mix.

-

Equipment: Round-bottom flask, reflux condenser, drying tube (

), rotary evaporator, vacuum oven.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a dry round-bottom flask with 4,5-difluorophthalic acid (1.0 equiv).

-

Add acetic anhydride (5.0 – 10.0 equiv). Note: Excess serves as solvent.

-

Equip the flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube to exclude atmospheric moisture.

Step 2: Dehydration

-

Heat the mixture to reflux (approx.

) with moderate stirring. -

Maintain reflux for 2.0 to 3.0 hours .

-

Checkpoint: The suspension should become a clear, homogeneous solution as the acid converts to the more soluble anhydride.

-

Step 3: Isolation

-

Cool the reaction mixture to room temperature.

-

Transfer to a rotary evaporator.

-

Remove excess acetic anhydride and byproduct acetic acid under reduced pressure (

bath, -

Continue evaporation until a solid residue remains.

Step 4: Purification (Crystallization)

-

Redissolve the crude solid in a minimum amount of hot anhydrous toluene (approx.

).-

Alternative: If solubility is too high, use a 1:1 mixture of Toluene:Heptane.

-

-

Allow the solution to cool slowly to room temperature, then chill to

for 2 hours. -

Filter the white crystalline solid under an inert atmosphere (nitrogen blanket recommended to prevent hydrolysis).

-

Wash the filter cake with cold, dry hexane.

Step 5: Drying

-

Dry the product in a vacuum oven at

for 4 hours. -

Store immediately in a desiccator or sealed under argon.

Process Control & Characterization

To ensure scientific integrity, the product must be validated against the following parameters.

Quantitative Data Summary

| Parameter | Specification | Method/Notes |

| Appearance | White to off-white crystalline solid | Visual inspection |

| Yield | 90% - 95% | Gravimetric |

| Melting Point | Capillary method [1, 2] | |

| Solubility | Soluble in | Hydrolyzes in water |

| Stability | Moisture Sensitive | Reverts to acid if exposed to air |

Spectroscopic Validation

-

FT-IR (ATR): Look for the characteristic anhydride doublet.

-

-NMR (

- (Triplet/Multiplet, aromatic protons).

-

Purity Check: Ensure absence of acetic acid peak at

.

Workflow Visualization

Figure 2: Operational workflow for the isolation of high-purity anhydride.

Safety & Handling (HSE)

-

Hydrolysis Hazard: 4,5-Difluorophthalic anhydride rapidly hydrolyzes in the presence of atmospheric moisture to reform the acid. All glassware must be flame-dried or oven-dried.

-

Chemical Hazards:

-

Acetic Anhydride: Corrosive, lachrymator, flammable. Work in a fume hood.

-

Fluorine Content: While the C-F bond is stable, thermal decomposition at extreme temperatures (

) may release Hydrogen Fluoride (HF). Do not overheat.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

PrepChem. (n.d.). Synthesis of 4,5-Difluorophthalic Anhydride. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4,5-Difluorophthalic Acid Synthesis

Subject: Yield Improvement & Troubleshooting Guide for 4,5-Difluorophthalic Acid (CAS: 18959-31-4) From: Senior Application Scientist, Process Chemistry Division To: Research & Development Teams

Executive Summary

4,5-Difluorophthalic acid is a critical intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin) and advanced fluorinated metal-organic frameworks (MOFs). Synthesizing this moiety with high yield is notoriously difficult due to two competing failure modes: incomplete fluorination (leaving monochloro- impurities) and accidental decarboxylation (yielding 3,4-difluorobenzoic acid).

This guide prioritizes the Halex (Halogen-Exchange) route via 4,5-dichlorophthalic anhydride, as it offers the most scalable and economically viable path compared to the oxidation of expensive 4,5-difluoro-o-xylene.

Module 1: The Halex Route (Recommended)

Core Reaction: Nucleophilic Aromatic Substitution (

Standard Operating Procedure (Optimized)

| Parameter | Specification | Rationale |

| Solvent | Sulfolane (Tetramethylene sulfone) | High boiling point (285°C) and excellent stability. Avoids the thermal decomposition issues of DMSO at >180°C. |

| Fluorinating Agent | Spray-dried Potassium Fluoride (KF) | Critical: Must be spray-dried to maximize surface area. Crystalline KF reacts too slowly. |

| Catalyst | Tetraphenylphosphonium bromide ( | Phase transfer catalyst (PTC) is essential to shuttle |

| Temperature | 190°C - 210°C | Below 190°C: Reaction stalls. Above 220°C: Tars form and decarboxylation risk increases. |

| Atmosphere | Dry Nitrogen/Argon | Moisture kills this reaction by solvating |

Step-by-Step Workflow

-

Drying: Charge Sulfolane and KF into the reactor. Distill a small volume of solvent (or use toluene azeotrope) to ensure water content is <100 ppm .

-

Reaction: Add 4,5-dichlorophthalic anhydride and PTC (

, 3-5 mol%). Heat to 200°C. -

Monitoring: Track disappearance of DCPA and the intermediate (4-chloro-5-fluorophthalic anhydride) via GC or HPLC.

-

Workup: Cool to 100°C. Filter off inorganic salts (KCl/KF).

-

Hydrolysis: Pour filtrate into aqueous NaOH (10%). Heat to 80°C for 1 hour to open the anhydride ring.

-

Isolation: Acidify with HCl to pH 1-2. The product, 4,5-difluorophthalic acid, precipitates. Recrystallize from hot water.

Workflow Diagram

Figure 1: Critical workflow for the Halex conversion of dichlorophthalic anhydride to difluorophthalic acid.

Module 2: Troubleshooting & FAQs

Issue 1: Low Conversion / Stalled Reaction

User Question: "My reaction stalls at 60% conversion. I see a large peak for the mono-fluoro intermediate (4-chloro-5-fluoro). Adding more time doesn't help. Why?"

Scientist's Answer: This is the classic "KF poisoning" effect.

-

Moisture Contamination: If your system wasn't strictly anhydrous, water solvates the fluoride ion, creating a "cage" that neutralizes its nucleophilicity. Action: Ensure KF is spray-dried and dried under vacuum at 150°C for 4 hours before use.

-

Surface Passivation: KCl forms on the surface of the KF particles, blocking further reaction. Action: Increase agitation speed to physically abrade the particle surfaces. Alternatively, increase the loading of the Phase Transfer Catalyst (PTC) to 5 mol%.

Issue 2: "Black Tar" Formation

User Question: "The reaction mixture turned black and viscous. My isolated yield is <30%. What happened?"

Scientist's Answer: You likely exceeded the thermal stability limit of your components.

-

Thermal Decomposition: While Sulfolane is stable, the anhydride itself can polymerize or decompose if "hot spots" exceed 230°C. Action: Use an oil bath with precise PID control, not a heating mantle which creates hot spots.

-

Solvent Choice: If you used DMSO, it decomposes violently/oxidatively above 180°C. Action: Switch to Sulfolane or Nitrobenzene.

Issue 3: The "Disappearing" Product (Decarboxylation)

User Question: "I monitored the reaction, and the anhydride formed. But after workup, I isolated 3,4-difluorobenzoic acid instead of the phthalic acid. Where did the other carboxyl group go?"

Scientist's Answer: You accidentally triggered a decarboxylation.

-

The Mechanism: Phthalic acids with electron-withdrawing groups (like Fluorine) are prone to losing

at high temperatures, especially in polar aprotic solvents like NMP or DMAc. This is actually a known synthesis route for benzoic acids [1]. -

The Fix:

-

Avoid NMP or DMAc if possible; Sulfolane is safer regarding decarboxylation.

-

Do not add Copper (Cu) salts. Copper is a potent catalyst for decarboxylation [1].[1] If your reactor has brass fittings or you used a Cu-based catalyst in a previous step, you must clean it thoroughly.

-

Module 3: Purification Strategy

The crude product from the Halex reaction often contains salts (KCl, KF) and the mono-fluoro impurity.

| Impurity | Removal Strategy |

| Inorganic Salts (KCl/KF) | Filtration: Filter the hot sulfolane mixture before hydrolysis. Salts are insoluble in organic solvents. |

| Mono-fluoro impurity | Fractional Crystallization: 4,5-difluorophthalic acid is significantly more soluble in hot water than the chloro-fluoro analog due to the higher polarity of the C-F bond. Recrystallize from boiling water (10 mL per gram). |

| Tars/Color | Activated Carbon: Treat the aqueous sodium salt solution (during hydrolysis step) with activated carbon before acidification. |

Troubleshooting Logic Tree

Figure 2: Diagnostic decision tree for common synthesis failures.

References

-

Decarboxylation Pathways: Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride.[1][2] (Patent CA2016657A1). This source documents the conditions (Cu catalyst, NMP solvent, >175°C) that cause the loss of the carboxyl group, serving as a guide for what to avoid when preserving the phthalic acid.

-

Halex Reaction Conditions: Synthesis of 4,5-Difluorophthalic Anhydride.[2] (PrepChem). Describes the reflux of precursors in acetic anhydride and general handling of the anhydride intermediate.

-

Precursor Synthesis: Method for producing 4,5-dichlorophthalic acid.[3][4] (Patent JPH07109245A). details the chlorination of phthalic acid to generate the necessary precursor for the Halex reaction.

-

General Halex Methodology: Halex Comparative Reaction. (gChem). Provides comparative data on solvent effects (DMSO vs Sulfolane) and the impact of phase transfer catalysts on fluorination yields.

Sources

- 1. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

- 2. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]

- 3. JPH07109245A - Method for producing 4,5-dichlorophthalic acid or salt thereof - Google Patents [patents.google.com]

- 4. SU41515A1 - The method of obtaining 4,5-dichlorophthalic acid - Google Patents [patents.google.com]

challenges in the synthesis of fluorinated aromatic compounds

Status: Online 🟢 | Tier: Level 3 Engineering Support Current Ticket Volume: High (Focus: C-F Bond Formation)

Welcome to the Fluorination Support Hub

Operator Note: You have reached the advanced troubleshooting center for aromatic fluorination. Unlike standard organic synthesis, C-F bond formation is governed by extreme electronegativity, high lattice energies of fluoride salts, and the "hard" nature of the fluoride nucleophile.

Below are the active support tickets addressing the most common failure modes in the field.

Ticket #001: The "Halex" Reaction Stalls at 40% Conversion

User Report: “I’m trying to convert a chloropyridine to a fluoropyridine using KF in DMSO at 120°C. The reaction starts well but stops at ~40%. Adding more KF doesn't help.”

Root Cause Diagnosis: Lattice Energy Lockout & Surface Passivation. Potassium Fluoride (KF) has a high lattice energy (808 kJ/mol). In standard commercial KF, the surface area is low, and the crystal lattice is tight. As the reaction proceeds, KCl forms on the surface of the KF particles. Since KCl is less soluble than KF in aprotic solvents, it forms a "passivating layer," preventing fresh fluoride from entering the solution.

Troubleshooting Protocol (The "Naked" Fluoride Fix)

| Variable | Standard (Failing) | Optimized (Passing) | Why? |

| Reagent | Commercial KF (beads/powder) | Spray-Dried KF (SD-KF) | SD-KF has a porous "cauliflower" microstructure, increasing surface area by >10x. |

| Drying | Oven (100°C) | High-Vac Bake-Out | Water forms a hydration shell around F⁻, killing nucleophilicity. See Protocol A below. |

| Additive | None | 18-Crown-6 or TBAHSO₄ | Phase Transfer Catalysts (PTC) shuttle F⁻ into the organic phase and separate the K⁺/F⁻ ion pair. |

| Solvent | DMSO (wet) | Sulfolane or DMSO (Anhydrous) | Sulfolane is thermally stable >180°C and highly polar, stabilizing the transition state. |

Protocol A: Preparation of Reactive "Anhydrous" Fluoride

Critical Step: Water is the enemy. Even 100 ppm water can quench the reaction by solvating the fluoride ion.

-

Grinding: Pulverize KF in a glovebox or rapid mortar/pestle action to break initial agglomerates.

-

Azeotropic Drying: Place KF in a flask with toluene. Reflux with a Dean-Stark trap for 3 hours to remove bulk water.

-

Vacuum Activation: Remove toluene. Heat the solid residue to 150°C under high vacuum (<0.5 mmHg) for 4 hours.

-

Storage: Store strictly under Argon/Nitrogen.

-

Alternative: Use Tetramethylammonium Fluoride (TMAF) for room-temperature SNAr if the substrate is highly activated, as the ammonium counter-ion provides "naked" fluoride solubility [1].

Ticket #002: Palladium Catalyst "Dies" Before Product Forms

User Report: “Attempting Buchwald-type fluorination on an aryl bromide. Oxidative addition seems fine (color change), but I get mostly protodehalogenation (Ar-H) and no Ar-F.”

Root Cause Diagnosis: The Reductive Elimination Wall. In the catalytic cycle, forming the C-F bond (Reductive Elimination) is the hardest step. The Pd(II)-F bond is extremely strong and "hard," while the Pd-C bond is "soft." The complex prefers to stay as Pd(II) rather than eliminate Ar-F. If the ligand isn't bulky enough to force the two groups together, the complex waits until it captures a stray proton (forming Ar-H) or decomposes.

Catalyst Selection Matrix

| Ligand Class | Example | Suitability for Fluorination | Mechanism Note |

| Biaryl Phosphines | BrettPhos , tBuBrettPhos | High | Bulky t-Bu groups create steric pressure, forcing the Ar and F groups together to relieve strain (Reductive Elimination) [2]. |

| Adamanthyl | AlPhos | High | Similar steric bulk to BrettPhos but often higher stability. |

| Bidentate | BINAP, DPPF | Low | Lacks the specific monodentate steric bulk required to destabilize the Pd(II) intermediate. |

Visual Workflow: The Pd-Catalyzed "Death Valley"

Caption: The catalytic cycle highlights the "Resting State" bottleneck. Without bulky ligands (Green path), the complex diverts to side products (Red path).

Ticket #003: Safety Alert - Balz-Schiemann Scale-Up

User Report: “We need to scale up a diazonium fluorination to 500g. The DSC (Differential Scanning Calorimetry) shows a sharp exotherm at 60°C. Is batch processing safe?”

Root Cause Diagnosis: Thermal Runaway Risk. Dry diazonium tetrafluoroborates are shock-sensitive and thermally unstable. In a large batch reactor, the heat generated by the decomposition (N₂ release) cannot dissipate fast enough, leading to a runaway explosion.

The Solution: Continuous Flow Chemistry

Do NOT scale this in batch. Use a continuous flow reactor to minimize the active inventory of hazardous intermediate [3].[1]

Flow Protocol Setup:

-

Stream A: Aniline substrate + Acid (HF/Pyridine or HBF₄).

-

Stream B: NaNO₂ (aqueous).

-